![molecular formula C15H11FN2O3 B4463897 5-(4-fluorophenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide](/img/structure/B4463897.png)
5-(4-fluorophenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide
Overview
Description
5-(4-fluorophenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide, also known as PNU-74654, is a synthetic compound that belongs to the class of isoxazolecarboxamides. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Scientific Research Applications
5-(4-fluorophenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. Some of the notable scientific research applications of 5-(4-fluorophenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide are:
1. Cancer: 5-(4-fluorophenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. It exerts its anti-cancer effects by inducing apoptosis, inhibiting angiogenesis, and suppressing the activity of various signaling pathways that are involved in cancer progression.
2. Inflammation: 5-(4-fluorophenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It has been studied for its potential therapeutic applications in various inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
3. Neurological disorders: 5-(4-fluorophenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has been studied for its potential therapeutic applications in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in disease progression. It has been shown to inhibit the activity of various enzymes, such as COX-2 and MMP-9, that are involved in inflammation and cancer progression. It also activates various transcription factors, such as Nrf2, that are involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
5-(4-fluorophenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide has been shown to have various biochemical and physiological effects, such as:
1. Anti-cancer effects: 5-(4-fluorophenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide inhibits the growth and proliferation of various cancer cell lines by inducing apoptosis, inhibiting angiogenesis, and suppressing the activity of various signaling pathways that are involved in cancer progression.
2. Anti-inflammatory effects: 5-(4-fluorophenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in the body.
3. Neuroprotective effects: 5-(4-fluorophenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide reduces oxidative stress and inflammation in the brain, thereby protecting against various neurological disorders.
Advantages and Limitations for Lab Experiments
5-(4-fluorophenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide has several advantages and limitations for lab experiments. Some of the advantages are:
1. It has been extensively studied for its potential therapeutic applications in various diseases.
2. It has a well-defined chemical structure and can be synthesized in large quantities.
3. It is relatively stable and can be stored for long periods of time.
Some of the limitations are:
1. Its mechanism of action is not fully understood.
2. Its efficacy and safety in humans are not yet established.
3. Its potential toxicity and side effects are not fully known.
Future Directions
There are several future directions for the research on 5-(4-fluorophenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide. Some of the possible directions are:
1. Further studies on its mechanism of action and efficacy in various diseases.
2. Development of more potent and selective analogs of 5-(4-fluorophenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide.
3. Studies on its pharmacokinetics and toxicity in humans.
4. Clinical trials to evaluate its safety and efficacy in humans.
5. Studies on its potential applications in other diseases, such as cardiovascular diseases and metabolic disorders.
Conclusion
In conclusion, 5-(4-fluorophenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Its mechanism of action is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in disease progression. It has several advantages and limitations for lab experiments, and there are several future directions for the research on 5-(4-fluorophenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide.
properties
IUPAC Name |
5-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O3/c16-11-5-3-10(4-6-11)14-8-13(18-21-14)15(19)17-9-12-2-1-7-20-12/h1-8H,9H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRQFUXOOOPXQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.